Leucoxol
Description
Leucoxol is a diterpenoid compound isolated from the bark, root, and leaf of Vachellia leucophloea (syn. Acacia leucophloea), a plant traditionally used in Ayurvedic and Siddha medicine for treating diabetes, bronchitis, and inflammatory conditions . Structurally, it belongs to the cassane-type diterpenoid family, characterized by a fused tetracyclic skeleton with oxygenated functional groups . Early studies identified this compound alongside two structurally related compounds, leucophleol and leucophleoxol, though revisions in 2001 clarified that leucophleol and leucophleoxol are isoambreinolide-type derivatives, distinct from this compound . This compound’s complete $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR spectral data have been fully assigned, aiding in its structural characterization .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1R,2S,3S,4R,8S,13S,14R)-3,7,7,13-tetramethyl-16-oxatetracyclo[11.3.1.02,11.03,8]heptadec-11-ene-4,14-diol |
InChI |
InChI=1S/C20H32O3/c1-18(2)8-7-15(21)20(4)14(18)6-5-12-9-19(3)10-13(17(12)20)23-11-16(19)22/h9,13-17,21-22H,5-8,10-11H2,1-4H3/t13-,14+,15-,16+,17-,19-,20-/m1/s1 |
InChI Key |
FVSKHJYYVSJPBD-SKSNXLECSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=C1)CC[C@@H]4[C@@]3([C@@H](CCC4(C)C)O)C)OC[C@@H]2O |
Canonical SMILES |
CC1(CCC(C2(C1CCC3=CC4(CC(C32)OCC4O)C)C)O)C |
Synonyms |
leucoxol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Leucophleol and Leucophleoxol
Leucoxol, leucophleol, and leucophleoxol are diterpenoids isolated from the same plant but differ significantly in their skeletal frameworks and functional groups:
- This compound: Cassane-type diterpenoid with a tetracyclic structure featuring a C-19 methyl group and hydroxylation at C-6 and C-12 positions. Its NMR data confirm a unique stereochemical arrangement distinct from revised leucophleol/leucophleoxol structures .
- Leucophleol (Revised): Isoambreinolide-type diterpenoid (structure 5 in ) with a 6/6/6/5 fused ring system. Structural revisions using X-ray crystallography revealed a γ-lactone ring and axial hydroxyl group at C-14, differing from this compound’s cassane backbone .
- Leucophleoxol (Revised): Another isoambreinolide derivative (structure 6 in ), characterized by a δ-lactone ring and epoxide functionality at C-8/C-9, further distinguishing it from this compound .
Table 1: Structural and Spectral Comparison
Functional Comparison with Other Diterpenoids
This compound’s cassane framework contrasts with diterpenoids from other plant species:
- Ent-kaurene Diterpenoids (e.g., from Isodon gesneroides): These exhibit cytotoxic activity due to α,β-unsaturated ketone moieties, a feature absent in this compound .
- 7,8-sec-7,8-Oxacassanes (e.g., from Acacia schaffneri): Share a cassane backbone but incorporate a seco-ring cleavage and ether bridge, highlighting structural diversity within the class .
Table 2: Functional Comparison with Non-Acacia Diterpenoids
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